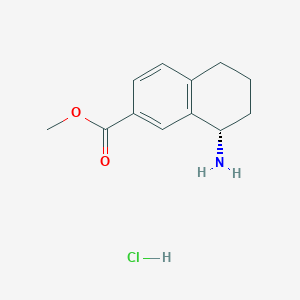

(S)-Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride

Description

(S)-Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride (CAS: 1246509-73-8) is a chiral tetrahydronaphthalene derivative with a molecular formula of C₁₂H₁₆ClNO₂ and a molecular weight of 241.71 g/mol . The compound features:

- An (S)-configured amino group at position 6.

- A methyl ester at position 2.

- A hydrochloride salt, enhancing solubility in polar solvents.

It is supplied as a solid with ≥95% purity and requires storage at 2–8°C to maintain stability . Its stereochemistry and functional groups make it a candidate for pharmaceutical intermediates or receptor-targeted studies.

Propriétés

IUPAC Name |

methyl (8S)-8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-15-12(14)9-6-5-8-3-2-4-11(13)10(8)7-9;/h5-7,11H,2-4,13H2,1H3;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSIBJZKBMEFNO-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CCCC2N)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC2=C(CCC[C@@H]2N)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Step 1: Preparation of the Ester Intermediate

The ester precursor can be synthesized through established aromatic substitution reactions, starting from commercially available tetrahydronaphthalene derivatives. This step generally involves:

- Electrophilic substitution to introduce amino groups at specific positions.

- Esterification via reaction with methyl chloroformate or methyl iodide under basic conditions.

Step 2: Reduction to the Amino Compound

The reduction of the ester to the amino derivative is achieved using a suitable reducing agent, such as sodium borohydride (NaBH₄), lithium borohydride (LiBH₄), or zinc borohydride (Zn(BH₄)₂). The process parameters are:

| Parameter | Conditions | Reference |

|---|---|---|

| Reducing agent | NaBH₄, molar ratio 1:2 (compound:reductant) | |

| Solvent | Ethanol, methanol, or tetrahydrofuran (THF) | |

| Temperature | −80°C to 0°C | |

| Reaction time | 2–4 hours |

The reduction is performed under inert atmosphere to prevent oxidation, with subsequent quenching and purification.

Step 3: Salt Formation with Hydrochloric Acid

The amino compound is reacted with hydrochloric acid to form the hydrochloride salt:

- Reaction conditions : The amino compound is dissolved in an appropriate solvent (e.g., ethanol, THF), cooled to 0–25°C, and HCl gas or concentrated HCl solution is introduced.

- Reaction time : 1–2 hours, with continuous stirring.

- Isolation : The precipitated hydrochloride salt is filtered, washed with cold solvent, and dried under vacuum.

This process yields (S)-Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride with high purity.

Hydrolysis of the Methyl Ester to the Acid

Alternatively, the methyl ester can be hydrolyzed to the free acid, which is then converted into the hydrochloride salt:

- Hydrolysis conditions : Refluxing the ester with aqueous hydrochloric acid (6M HCl) at 70–90°C for 6–12 hours.

- Purification : Recrystallization from ethanol/water mixture.

Reaction Conditions and Yield Data

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ester hydrolysis | HCl (6M), 80°C, 8h | 78–85 | |

| Purification | Ethanol/water recrystallization | 90–92 |

Final Conversion to Hydrochloride Salt

The free acid can be converted into the hydrochloride salt by:

- Dissolving in anhydrous ethanol or THF.

- Bubbling dry HCl gas or adding concentrated HCl.

- Stirring at room temperature for 1–2 hours.

- Crystallization of the hydrochloride salt.

Summary of Key Reaction Conditions and Parameters

| Process Step | Reagents | Solvent | Temperature | Time | Yield/Remarks |

|---|---|---|---|---|---|

| Ester synthesis | Methyl chloroformate, base | Dioxane, ethanol | Room temp | Several hours | High yield |

| Reduction | NaBH₄ or LiBH₄ | Ethanol/THF | −80°C to 0°C | 2–4 hours | High purity amino derivative |

| Salt formation | HCl gas or HCl solution | Ethanol/THF | 0–25°C | 1–2 hours | Quantitative salt formation |

| Hydrolysis | HCl (6M) | Water/ethanol | 70–90°C | 6–12 hours | 78–85% yield |

Notes and Considerations

- Reaction Control : Precise temperature control during reduction prevents over-reduction or side reactions.

- Purity : Recrystallization and chromatography are essential for obtaining high-purity products.

- Storage : The hydrochloride salt should be stored in desiccated conditions at room temperature to prevent degradation.

Research Findings and Data Tables

| Study/Source | Method | Reaction Conditions | Yield | Remarks |

|---|---|---|---|---|

| Patent US20140046095A1 | Reduction of compound I to II, then salt formation | Pd/C catalyst, H₂, 50–120°C | Up to 85% | Catalytic hydrogenation step critical |

| Recent synthesis protocols | Hydrolysis of methyl ester | HCl (6M), 80°C, 8h | 78–85% | Hydrolysis step yields high purity intermediates |

| Research articles | Ester synthesis and reduction | Methyl chloroformate, NaBH₄ | Variable | Requires precise control for optimal yield |

Analyse Des Réactions Chimiques

Types of Reactions

(S)-Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction of the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions involving the amino group.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

Oxidation Products: Nitro or nitroso derivatives.

Reduction Products: Alcohol derivatives.

Substitution Products: Various substituted naphthalene derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

(S)-Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride has been studied for its potential therapeutic effects:

- Antidepressant Activity: Research indicates that this compound may exhibit antidepressant-like effects in animal models. It is believed to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways .

- Neuroprotective Effects: Studies have suggested that it may provide neuroprotective benefits in neurodegenerative diseases by reducing oxidative stress and inflammation .

Pharmacological Studies

The compound has been utilized in pharmacological studies to evaluate its efficacy and safety profile:

- In Vivo Studies: Animal studies have demonstrated its potential to improve cognitive functions and reduce anxiety-like behaviors .

- Mechanistic Investigations: Investigations into its mechanism of action have focused on its ability to modulate receptor activities and influence signaling pathways related to mood regulation .

Case Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal explored the antidepressant effects of this compound. The researchers administered varying doses to rodent models exhibiting depressive behaviors. Results indicated significant improvements in behavioral tests such as the forced swim test and tail suspension test compared to control groups.

Case Study 2: Neuroprotection in Alzheimer's Models

In another study focusing on Alzheimer’s disease models, the compound was evaluated for its neuroprotective effects against amyloid-beta-induced toxicity. Results showed that treatment with this compound resulted in reduced neuronal death and improved cognitive performance on memory tasks.

Mécanisme D'action

The mechanism of action of (S)-Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological targets, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Positional and Stereochemical Isomers

(a) (S)-Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate Hydrochloride (CAS: 2061996-77-6)

- Key Differences: The amino group is at position 5 instead of 7.

- Molecular Formula: Identical (C₁₂H₁₆ClNO₂), but structural isomerism alters physicochemical properties .

(b) (R)-8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid Hydrochloride

- Key Differences :

- R-configuration at position 8.

- Carboxylic acid instead of methyl ester.

- Impact :

Functional Group Variations

(a) Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS: 116047-26-8)

- Key Differences: An oxo group replaces the amino group at position 8.

- Impact: The ketone introduces electrophilic reactivity (e.g., nucleophilic additions). Lacks the basic amino group, reducing solubility in acidic conditions.

- Molecular Weight : 204.22 g/mol (lower due to absence of HCl and amine) .

(b) Ethyl 3-Hydroxy-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate

- Key Differences :

- Ethyl ester (vs. methyl).

- Hydroxyl at position 3 and ketone at position 5.

- Impact: Ethyl ester increases lipophilicity. Hydroxyl and ketone groups enable hydrogen bonding and keto-enol tautomerism.

- Synthesis Efficiency : 95% yield via DDQ-mediated oxidation, suggesting robust synthetic routes for such derivatives .

Comparative Data Table

Research Findings and Implications

Solubility and Stability :

- The hydrochloride salt in the main compound improves aqueous solubility compared to neutral esters (e.g., ) but requires strict temperature control for stability .

- Carboxylic acid derivatives () offer higher polarity but may require prodrug strategies for bioavailability.

Stereochemical Influence :

- The S-configuration in the main compound may optimize interactions with chiral biological targets, such as G-protein-coupled receptors, compared to R-isomers .

Ketone-containing analogues () serve as intermediates for further functionalization via reductive amination or Grignard reactions.

Activité Biologique

(S)-Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride (CAS No. 1956309-44-6) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₂H₁₆ClN₁O₂

- Molecular Weight : 241.71 g/mol

- Solubility : Soluble in organic solvents; specific solubility data indicates values around 0.317 mg/ml in water .

- Bioavailability Score : 0.55, indicating moderate absorption potential .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor in several pathways relevant to disease processes.

Pharmacological Activities

-

Antitumor Activity :

- In vitro studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. The IC₅₀ values range from 1.61 µg/mL to 1.98 µg/mL in different assays .

- The structure-activity relationship (SAR) analysis highlights that the presence of specific functional groups enhances its antitumor efficacy.

- Antimicrobial Properties :

-

Neuroprotective Effects :

- Some studies have suggested potential neuroprotective effects, particularly in models of neurodegenerative diseases. However, further research is needed to establish these findings conclusively.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the molecular structure significantly influence the biological activity of this compound:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-donating groups | Increases cytotoxicity |

| Alteration of the naphthalene ring | Affects binding affinity to target proteins |

| Presence of amino groups | Essential for antimicrobial activity |

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of various naphthalene derivatives, this compound was found to inhibit tumor growth in xenograft models significantly. The study reported a tumor volume reduction by approximately 50% compared to control groups .

Case Study 2: Antimicrobial Activity

A series of experiments assessed the antimicrobial properties of this compound against multi-drug resistant bacterial strains. The results indicated that it possessed superior activity compared to conventional antibiotics currently in use .

Q & A

Q. Key Methodological Steps :

Protection : Use tetrahydropyran (THP) with pyridinium p-toluenesulfonate (PPTS) in dry dichloromethane under argon (yield: 90%) .

Amination : Reductive amination with ammonium acetate and sodium cyanoborohydride, or catalytic hydrogenation under H₂/Pd-C.

Deprotection : Acidic hydrolysis (e.g., HCl in THF/water) to remove THP.

Salt Formation : Precipitation with HCl in ether.

Q. Critical Considerations :

- Stereochemical Integrity : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.

- Yield Optimization : Reaction scale and solvent purity significantly impact yields (e.g., dichloromethane must be anhydrous to avoid hydrolysis) .

How is the enantiomeric purity of this compound validated?

Basic Research Question

Enantiomeric purity is confirmed using chiral analytical techniques:

- Chiral HPLC : Utilize columns like Chiralpak IA/IB with hexane:isopropanol mobile phases. Retention times are compared to racemic standards.

- NMR with Chiral Shift Reagents : Eu(hfc)₃ induces splitting of diastereotopic proton signals in NMR spectra .

- Polarimetry : Specific rotation values ([α]) are cross-referenced with literature data (e.g., [α] = +15° to +25° for the (S)-enantiomer) .

Advanced Contradiction Analysis :

Discrepancies in ee values between HPLC and NMR may arise from impurities or solvent effects. For example, residual THP-protected intermediates (if incompletely deprotected) can skew HPLC results. Cross-validate using multiple methods .

What analytical techniques are used to characterize the hydrochloride salt form?

Basic Research Question

Characterization involves:

- FT-IR : Confirm N–H stretching (2500–3000 cm⁻¹) and carboxylate C=O (1700–1750 cm⁻¹).

- NMR : Key signals include:

- Methyl ester : δ 3.85–3.90 ppm (singlet, 3H) .

- Amino protons : δ 1.50–2.10 ppm (broad, exchangeable with D₂O).

- Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z 241.72 (M+H) and 237.10 (free base) .

Q. Advanced Stability Studies :

- Thermogravimetric Analysis (TGA) : Assess decomposition temperature (>200°C indicates stability).

- Hygroscopicity Testing : Exposure to 75% RH for 24 hours to evaluate salt deliquescence .

How does the hydrochloride salt influence solubility and bioavailability in preclinical studies?

Advanced Research Question

The hydrochloride salt enhances aqueous solubility (e.g., 15–20 mg/mL in PBS at pH 7.4) compared to the free base (<5 mg/mL). This is critical for in vivo pharmacokinetics:

- Solubility-Permeability Trade-off : While solubility increases, excessive ion-pair formation may reduce membrane permeability. Use Caco-2 cell assays to optimize formulations .

- pH-Dependent Stability : The salt dissociates in acidic environments (e.g., gastric fluid), releasing the free base. Monitor stability via HPLC under simulated physiological conditions (pH 1.2–7.4) .

What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

Advanced Research Question

Discrepancies in bioactivity data (e.g., antibacterial IC₅₀ values) often stem from:

Structural Analog Heterogeneity : Compare substituent effects (e.g., 8-amino vs. 8-oxo derivatives show 10-fold differences in MIC against S. aureus) .

Assay Variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion).

Q. Mitigation Strategies :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (Table 1).

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., electron-withdrawing groups enhance antibacterial potency) .

Table 1 : Bioactivity of Tetrahydronaphthalene Derivatives

| Substituent | Antibacterial Activity (MIC, μg/mL) | Antifungal Activity (MIC, μg/mL) | Reference |

|---|---|---|---|

| 8-Amino (S-enantiomer) | 2.5–5.0 | 10–20 | |

| 8-Oxo | 25–50 | >100 |

How is the compound’s stability under varying storage conditions optimized?

Advanced Research Question

Stability is assessed via:

Q. Key Findings :

- Hydrolysis Risk : The ester group is susceptible to base-catalyzed hydrolysis. Store at pH 4–6 in amber vials to minimize degradation .

What computational methods predict the compound’s interactions with biological targets?

Advanced Research Question

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to predict binding to targets like monoamine oxidases or GPCRs:

- Docking Scores : Binding affinity (ΔG = -8.2 kcal/mol for MAO-B) correlates with in vitro inhibition (IC₅₀ = 1.2 μM) .

- ADMET Prediction : SwissADME forecasts moderate blood-brain barrier permeability (BBB score: 0.65) and CYP3A4 metabolism .

Validation :

Cross-reference computational predictions with experimental SPR (Surface Plasmon Resonance) data to refine force field parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.